REACTION_CXSMILES
|
[CH2:1]1[C:4]2([CH2:7][CH2:6][CH2:5]2)[C:3](C(O)=O)(C(O)=O)[CH2:2]1.[C:14](=[O:16])=[O:15]>>[CH2:5]1[C:4]2([CH2:1][CH2:2][CH2:3]2)[CH2:7][CH:6]1[C:14]([OH:16])=[O:15]
|
Name
|
spiro[3.3]heptane-3,3-dicarboxylic acid
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C1CC(C12CCC2)(C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC12CCC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.38 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |